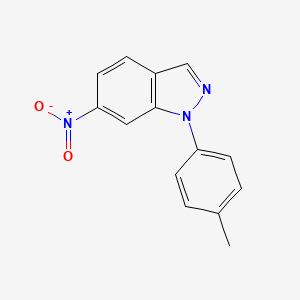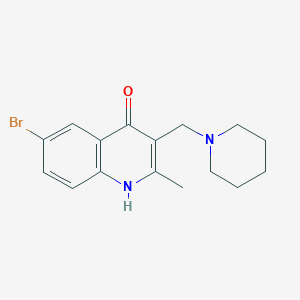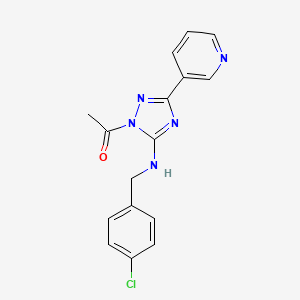![molecular formula C17H15N3O4 B5569999 2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5569999.png)
2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1. Introduction The compound of interest is a complex organic molecule, which belongs to a class of chemicals known for their diverse chemical and physical properties. Such compounds are often studied for their potential applications in various fields, including materials science and pharmaceuticals.
2. Synthesis Analysis The synthesis of related compounds often involves reactions such as acylation, alkylation, and cyclization. For instance, the synthesis of certain pyridine derivatives involves the reaction of enamines with furfurylidenecyanothioacetamide, followed by oxidation to yield substituted pyridine thiones (Dyachenko & Chernega, 2006).
3. Molecular Structure Analysis The molecular structure of similar compounds has been elucidated using techniques like X-ray crystallography. These studies reveal intricate details about the molecular arrangement and bonding, crucial for understanding the chemical behavior of the compound (Nayak et al., 2014).
4. Chemical Reactions and Properties Chemical reactions involving furyl and pyridazinyl groups can be complex, often involving rearrangements and the formation of novel ring systems. For example, the addition/oxidative rearrangement of furyl compounds can lead to the formation of substituted furans and pyrroles (Kelly et al., 2008).
Wissenschaftliche Forschungsanwendungen
Pharmacological Effects and Mechanisms
Acetaminophen, a compound with a somewhat related structure in terms of its pharmacological use as an analgesic and antipyretic, operates through inhibition of the cyclooxygenase (COX) enzymes in the brain, which indirectly reduces COX activity necessary for its function. This action does not fully inhibit COX as nonsteroidal anti-inflammatory drugs do, allowing for its widespread use as a safer alternative for pain and fever management (McGill et al., 2012).
Toxicity and Hepatotoxicity Mechanisms
The hepatotoxicity of acetaminophen, which is relevant to understanding the safety profile of similar compounds, involves mitochondrial damage and nuclear DNA fragmentation, leading to necrotic cell death. This process starts with the formation of a reactive metabolite that binds to proteins, resulting in mitochondrial dysfunction. Although this pathway has been established in rodents, similar mechanisms have been observed in human patients, suggesting a critical role for mitochondrial damage in acetaminophen-induced liver toxicity (McGill et al., 2012).
Implications for Human Biomonitoring
Research into acetaminophen metabolism has highlighted the importance of considering a broad range of metabolites for accurate human biomonitoring. Non-targeted analyses have identified overlooked metabolites with delayed formation and excretion, challenging the adequacy of standard biomonitoring methods that focus only on the parent compound and its direct phase II conjugates. This suggests that including a wider range of metabolites could enhance the monitoring and understanding of exposure to acetaminophen and potentially similar compounds (David et al., 2020).
Eigenschaften
IUPAC Name |
2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-23-13-5-2-4-12(10-13)18-16(21)11-20-17(22)8-7-14(19-20)15-6-3-9-24-15/h2-10H,11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPIVPBBOKGDMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-methoxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5569916.png)

![4-methyl-N-[5-(3-pyridinylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B5569930.png)


![N-[1-(2-oxopentyl)cyclobutyl]acetamide](/img/structure/B5569941.png)
![6-{[4-(2-methoxyphenoxy)piperidin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5569950.png)
![8-fluoro-N-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-N-methyl-2-quinolinecarboxamide](/img/structure/B5569955.png)



![4-[4-(2-chlorophenyl)-4-piperidinyl]-N-(3-pyridinylmethyl)-2-pyrimidinamine dihydrochloride](/img/structure/B5569987.png)

![3-[(4-methoxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5570006.png)